molecular formula C21H19NO8 B12185817 N-({[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine

N-({[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine

Cat. No.: B12185817
M. Wt: 413.4 g/mol
InChI Key: URRDOPVQKNJADY-UHFFFAOYSA-N
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Description

Core Chromen-4-One Scaffold Analysis

The chromen-4-one scaffold forms the central bicyclic framework of the compound, consisting of a benzopyran-4-one system with a fused benzene ring (C1–C6) and γ-pyrone ring (C7–C10/O1/O2). X-ray crystallographic studies of analogous chromen-4-one derivatives reveal a near-planar geometry for the fused ring system, with root-mean-square deviations (RMSD) of ≤0.020 Å from planarity. The carbonyl group at C4 (O2) exhibits a bond length of 1.221 ± 0.003 Å, characteristic of ketonic carbonyls, while the pyran oxygen (O1) maintains a bond length of 1.365 ± 0.005 Å with adjacent carbons.

Table 1: Key bond parameters of the chromen-4-one core

Bond Length (Å) Angle (°)
C4=O2 1.221 C3-C4-O2: 122.1
C2-C3 1.468 C9-C10-O1: 117.8
C10-O1 1.365 C1-C10-O1: 121.2

The planarity of the scaffold facilitates π-π stacking interactions between the benzene ring and adjacent aromatic systems, with centroid-to-centroid distances measuring 3.643 Å in crystalline analogs. This structural rigidity is critical for maintaining electronic conjugation across the system, as evidenced by UV-Vis spectra showing strong absorption bands at 270–290 nm (π→π* transitions).

Methoxyphenoxy Substituent Configuration at C3 Position

The 2-methoxyphenoxy group at C3 adopts a dihedral angle of 5.1–7.3° relative to the chromen-4-one plane, as determined by density functional theory (DFT) calculations on related structures. The methoxy group at the ortho position of the phenyl ring introduces steric constraints, reducing rotational freedom around the C3-O bond (torsional barrier: ~8–12 kcal/mol).

Table 2: Electronic effects of the 2-methoxyphenoxy substituent

Parameter Value
Hammett σₚ constant -0.27 (electron-donating)
C3-O bond length 1.382 ± 0.005 Å
O-C(aromatic) bond angle 118.4 ± 0.3°

The methoxy group’s electron-donating nature increases electron density at C3 by 12–15%, as shown by Mulliken charge analysis. This polarization enhances nucleophilic susceptibility at C2 and C4 positions while stabilizing the system through resonance interactions.

Methyl Group Steric Effects at C2 Position

The methyl substituent at C2 induces a 5.8° out-of-plane distortion of the chromen-4-one core, as observed in crystal structures of 2-methylchromen-4-one derivatives. This steric perturbation reduces planarity between the pyrone ring and benzene ring by 0.9–1.2 kcal/mol compared to unsubstituted analogs.

Table 3: Steric parameters of the C2 methyl group

Metric Value
C2-C(methyl) bond length 1.512 ± 0.004 Å
Van der Waals volume 22.7 ų
Torsional strain 3.8 kcal/mol

The methyl group’s equatorial orientation minimizes 1,3-diaxial interactions with the C3 substituent, though it creates a 2.8 Å non-bonded contact with the adjacent C1 position. This steric profile influences packing efficiency in crystalline phases, reducing density by 7–9% compared to planar analogs.

Acetyl-Glycine Esterification at C7 Oxygen

Esterification of the C7 hydroxyl with an acetyl-glycine moiety introduces a flexible alkyl chain (C11–C13/N1/O5) featuring two hydrogen-bonding sites: the amide N-H (1.8–2.1 Å donor capacity) and carbonyl O5 (1.6–1.9 Å acceptor capacity). The acetyl spacer (C11–C12) adopts a gauche conformation (torsion angle: 62.3 ± 3.5°), optimizing orbital overlap between the ester carbonyl and glycine amine group.

Table 4: Geometric parameters of the acetyl-glycine moiety

Bond/Angle Value
C7-O4 bond length 1.342 ± 0.003 Å
O4-C11-C12 angle 115.7 ± 0.4°
Glycine N1-C13 bond 1.456 ± 0.005 Å

DFT calculations indicate the glycine terminus adopts a zwitterionic configuration in polar solvents, with a dipole moment of 6.8–7.2 Debye. This enhances aqueous solubility by 18–22% compared to non-glycine esterified analogs.

Properties

Molecular Formula

C21H19NO8

Molecular Weight

413.4 g/mol

IUPAC Name

2-[[2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetyl]amino]acetic acid

InChI

InChI=1S/C21H19NO8/c1-12-21(30-16-6-4-3-5-15(16)27-2)20(26)14-8-7-13(9-17(14)29-12)28-11-18(23)22-10-19(24)25/h3-9H,10-11H2,1-2H3,(H,22,23)(H,24,25)

InChI Key

URRDOPVQKNJADY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NCC(=O)O)OC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Etherification with Ethyl Bromoacetate

The 7-hydroxy group of the intermediate is etherified using ethyl bromoacetate. The reaction is conducted in tetrahydrofuran (THF) with K₂CO₃ as the base.

Procedure :

  • Reactants : Chromenone intermediate (1 equiv), ethyl bromoacetate (1.5 equiv).

  • Base : K₂CO₃ (2 equiv).

  • Solvent : THF, anhydrous.

  • Temperature : 60°C, 8 hours.

  • Yield : 80–88%.

Intermediate structure :
Ethyl {[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate.

Ester Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed to the corresponding acetic acid using aqueous sodium hydroxide (NaOH).

Conditions :

  • NaOH : 1 N in acetone/water (4:1).

  • Temperature : Room temperature, 4 hours.

  • Yield : 90–95%.

Characterization :

  • IR (KBr) : 1720 cm⁻¹ (C=O, acid), 1605 cm⁻¹ (aromatic C=C).

Amide Coupling with Glycine

The acetic acid intermediate is conjugated to glycine using carbodiimide chemistry. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate the coupling in dichloromethane (DCM).

Synthetic steps :

  • Activation : Acetic acid (1 equiv), EDC (1.2 equiv), HOBt (1.2 equiv) in DCM, 0°C, 1 hour.

  • Coupling : Glycine methyl ester (1.5 equiv) added, stirred at room temperature for 12 hours.

  • Ester hydrolysis : 1 N NaOH in methanol/water (1:1), 2 hours.

  • Yield : 60–68%.

Final product data :

  • ¹³C NMR (100 MHz, D₂O): δ 176.5 (C=O, chromenone), 170.2 (C=O, amide), 164.8 (C=O, acid), 55.1 (OCH₃), 42.3 (CH₂), 20.1 (CH₃).

Process Optimization and Challenges

Regioselectivity in Ether Formation

The 7-hydroxy group’s reactivity is enhanced by electron-withdrawing effects of the 4-oxo group, ensuring selective etherification over other phenolic sites. Steric hindrance from the 2-methyl group further directs substitution to the 7-position.

Amide Bond Formation Efficiency

Coupling yields are sensitive to the activation method. Substituting EDC/HOBt with DCC (dicyclohexylcarbodiimide) reduced yields to 45–50% due to poor solubility of byproducts.

Purification Challenges

The final compound’s polarity necessitates reversed-phase chromatography (C18 column, acetonitrile/water gradient) for purification, with a typical purity >95% by HPLC.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Key Advantage
Chromenone methylationCH₃I, K₂CO₃, DMF78–85High regioselectivity
3-Substitution2-Methoxyphenol, K₂CO₃, DMF65–72Avoids use of toxic catalysts
OxyacetylationEthyl bromoacetate, K₂CO₃, THF80–88Mild conditions, minimal side reactions
Glycine conjugationEDC/HOBt, DCM60–68High amide bond efficiency

Chemical Reactions Analysis

Types of Reactions

N-({[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the chromen-4-one core or the methoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-({[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-({[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Chromenone Core

Compound 1 : (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k)
  • Key Differences: Replaces the acetyl-glycine group with an acetohydrazide linkage. Substitutes the 3-(2-methoxyphenoxy) group with a 2-hydroxy-5-nitrobenzylidene moiety.
  • The hydrazide group may alter hydrogen-bonding interactions compared to the glycine-derived amide in the target compound.
Compound 2 : N-[(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine
  • Key Differences: Chloro and hydroxy substituents at positions 6 and 7 instead of the 3-(2-methoxyphenoxy) group. Acetyl-glycine moiety retained but positioned differently (C3 vs. C7 in the target).
  • Impact :
    • The chloro group enhances lipophilicity, while the hydroxy group may increase susceptibility to metabolic oxidation.
    • Structural differences suggest divergent binding affinities, e.g., to kinases or proteases.
Compound 3 : 4-Methyl-2-oxo-2H-chromen-7-yl N-{[(2-methyl-2-propanyl)oxy]carbonyl}glycinate
  • Key Differences: Glycine is esterified with a tert-butoxycarbonyl (Boc) protecting group instead of an acetyl group. Lacks the 3-(2-methoxyphenoxy) substituent.
  • Impact: The Boc group improves stability during synthesis but reduces aqueous solubility. Absence of the methoxyphenoxy group may diminish π-stacking interactions in biological targets.

Functional Group Analysis

Acetyl-Glycine vs. Hydrazide/Ester Derivatives
  • Target Compound : The acetyl-glycine moiety (amide bond) enhances metabolic stability compared to hydrazides (Compound 1) or esters (Compound 3), which are prone to hydrolysis .
Substituent Effects on Physicochemical Properties
Property Target Compound Compound 1 Compound 2 Compound 3
Molecular Weight ~413.4 (estimated) 439.3 (reported) 325.7 375.4
LogP (Predicted) ~2.5 (methoxyphenoxy) ~1.8 (nitro group) ~1.2 (chloro/hydroxy) ~3.0 (Boc group)
Solubility Moderate (amide polarity) Low (nitro group) High (hydroxy group) Very low (ester/Boc)

Biological Activity

N-({[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine, a synthetic compound belonging to the chromone derivatives, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and research findings, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H16O7C_{19}H_{16}O_7, with a molar mass of 356.33 g/mol. It features a chromenone core that includes a methoxy group attached to a phenyl ring, which is critical for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Pechmann Condensation : This reaction forms the chromenone core by reacting phenol with β-ketoesters in the presence of a strong acid catalyst.
  • Nucleophilic Substitution : The methoxyphenoxy group is introduced through nucleophilic substitution.
  • Acetylation : The final step involves acetylation of glycine to yield the desired compound.

Antimicrobial Properties

Research has indicated that compounds similar to N-acetylglycine exhibit significant antimicrobial properties. For instance, studies show that derivatives with similar structures can effectively inhibit the growth of various bacteria, particularly Gram-positive strains such as Staphylococcus aureus and Staphylococcus epidermidis.

Compound MIC (µg/mL) MBC (µg/mL) Activity Type
N-acetylglycine derivative15.6231.25Bactericidal
Nitrofurantoin (reference)15.6231.25Bactericidal

These results suggest that this compound may possess similar antimicrobial efficacy.

Cytotoxicity Studies

Cytotoxicity assessments have shown that certain derivatives do not exhibit significant toxicity towards normal cell lines at therapeutic concentrations. For instance, compounds tested at concentrations of 100 µM and 200 µM demonstrated minimal cytotoxic effects, with some even enhancing cell viability.

Concentration (µM) Cell Line Viability (%)
100L92995
200A549102

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. The chromenone core may modulate enzyme activity and influence cellular pathways, leading to observed antimicrobial and cytotoxic effects.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a related compound showed a strong bactericidal effect against Staphylococcus spp., with MIC values significantly lower than those of standard antibiotics.
  • Cytotoxicity Assessment : In vitro studies on various cancer cell lines indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as therapeutic agents.

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